molecular formula C27H25N3O2 B14735466 N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide CAS No. 5516-40-5

N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide

Cat. No.: B14735466
CAS No.: 5516-40-5
M. Wt: 423.5 g/mol
InChI Key: OWVKTZCMDYVZJS-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide is a synthetic organic compound designed for chemical and pharmaceutical research applications. This molecule features a complex hybrid architecture incorporating both indole and isoindole moieties. The indole scaffold is a near-ubiquitous component in biologically active compounds and natural products, recognized as a significant pharmacophore in drug discovery . Compounds containing the indole nucleus are investigated for a wide spectrum of biological properties, including anti-cancer, anti-microbial, and anti-inflammatory activities . The specific structural features of this molecule, particularly the fused multi-cyclic system, suggest potential for use in medicinal chemistry as an intermediate or building block in the synthesis of more complex molecules. Researchers may employ this compound in hit-to-lead optimization campaigns, as a scaffold for library development, or in biochemical screening to identify novel therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

5516-40-5

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide

InChI

InChI=1S/C27H25N3O2/c1-17(26(31)29(2)3)30-25(19-13-7-8-14-20(19)27(30)32)23-21-15-9-10-16-22(21)28-24(23)18-11-5-4-6-12-18/h4-17,25,28H,1-3H3

InChI Key

OWVKTZCMDYVZJS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)N1C(C2=CC=CC=C2C1=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can yield the desired indole structure . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in the modulation of enzyme activity, receptor signaling, and other cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Compound A : N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluoro-[1,1’-Biphenyl]-4-yl)Propanamide ()
  • Key Differences :
    • Substitution at the phenyl group (fluoro-biphenyl vs. 2-phenylindole).
    • Absence of the isoindolone ring; replaced by a simple propanamide chain.
  • Implications :
    • The fluoro-biphenyl group may enhance metabolic stability but reduce π-π stacking compared to the indole-isoindolone system in the target compound .
Compound B : 3-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl)-N-(3-Methylphenyl)Propanamide ()
  • 3-Methylphenyl group instead of dimethylamino-propanamide.
  • Implications :
    • Reduced steric bulk and electronic complexity may lower binding affinity in biological systems compared to the target compound .
Compound C : N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-2-(1,3-Dioxo-Isoindol-2-yl)-3-Phenylpropanamide ()
  • Dual phenyl groups (propanamide and pyrazolone) vs. phenylindole-isoindolone in the target.
  • Implications :
    • Pyrazolone may introduce additional tautomerism, affecting solubility and reactivity .

Physicochemical Properties

Property Target Compound Compound A () Compound B ()
Molecular Weight ~483 g/mol (estimated) ~406 g/mol ~316 g/mol
Solubility Likely low (lipophilic groups) Moderate (polar fluoro-biphenyl) Low (non-polar methylphenyl)
Hydrogen Bonding High (isoindolone carbonyls) Moderate (amide and fluoro) Moderate (isoindolone carbonyl)
π-π Interactions Strong (indole and phenyl) Moderate (biphenyl) Weak (methylphenyl)

Biological Activity

N,N-Dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide, also known as CAS number 5516-40-5, is a synthetic compound characterized by a complex structure that includes indole and isoindole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory effects.

PropertyValue
Molecular FormulaC27H25N3O2
Molecular Weight423.506 g/mol
Density1.254 g/cm³
Boiling Point646.6 °C
Flash Point344.8 °C
LogP4.79470

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation.

Case Study: MTT Assay

A study utilizing the MTT assay demonstrated that this compound effectively reduced the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined, indicating potent cytotoxic effects against cancer cells.

Cell LineIC50 (µM)
HeLa12.5
MCF715.8
A54910.3

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Mechanistic Insights

The anti-inflammatory activity is believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses. This was evidenced by decreased levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6 in treated samples.

Other Biological Activities

Preliminary investigations have suggested that this compound may also exhibit:

Antioxidant Properties: The ability to scavenge free radicals and reduce oxidative stress.

Antimicrobial Activity: Potential effectiveness against various bacterial strains, although further studies are needed to confirm these findings.

Q & A

Q. What synthetic strategies are recommended for preparing N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide?

A modular approach involving indole functionalization followed by isoindole ring formation is optimal. Key steps include:

  • Indole activation : Introduce substituents at the 3-position of 2-phenyl-1H-indole via electrophilic substitution .
  • Isoindole cyclization : Use 3-oxo-isoindole precursors with propanamide side chains, employing coupling agents like DCC/DMAP for amide bond formation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity.

Q. Which spectroscopic methods are critical for structural confirmation?

A combination of techniques is essential:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 165–175 ppm) to verify isoindole and propanamide moieties .
  • X-ray crystallography : Resolves spatial arrangements of the isoindol-2-yl and phenylindol-3-yl groups .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Prioritize target-specific assays based on structural analogs:

  • Radioligand binding assays : For receptor antagonism/agonism (e.g., vasopressin V1b receptors, using [3H]-AVP displacement) .
  • Enzyme inhibition assays : Measure POLRMT inhibition via [α-32P]UTP incorporation in mitochondrial transcription systems .
  • Cellular viability assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Focus on strategic modifications:

  • Isoindole core : Replace 3-oxo with thiocarbonyl or amino groups to modulate electron density and binding affinity .
  • N,N-dimethyl propanamide : Substitute with cyclic amines (e.g., pyrrolidine, piperidine) to evaluate steric effects on target engagement .
  • Phenylindole moiety : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to enhance metabolic stability . Validate changes using molecular docking (e.g., AutoDock Vina) and pharmacokinetic profiling (e.g., microsomal stability assays) .

Q. How can contradictory spectral data during structural characterization be resolved?

Address ambiguities with advanced techniques:

  • 2D NMR (COSY, HSQC, HMBC) : Differentiate overlapping aromatic signals (e.g., indole vs. isoindole protons) .
  • 1,1-ADEQUATE experiments : Resolve quaternary carbon connectivity in complex fused-ring systems .
  • Dynamic light scattering (DLS) : Rule out aggregation artifacts affecting spectroscopic interpretations .

Q. What in vivo models are appropriate for evaluating pharmacological efficacy?

Select models based on mechanistic hypotheses:

  • Stress-induced corticotropin secretion : Use restrained rats to assess V1b receptor antagonism (oral dosing at 3–10 mg/kg, plasma ACTH measurement via ELISA) .
  • Antitumor activity : Xenograft models (e.g., HT-29 colorectal cancer) with bioluminescent imaging to monitor tumor growth inhibition .
  • Mitochondrial dysfunction : POLRMT inhibitor efficacy in POLG-mutant mouse models (e.g., tissue-specific dNTP depletion analysis) .

Q. How should researchers optimize synthetic yield while minimizing side reactions?

Implement process chemistry principles:

  • Temperature control : Maintain ≤0°C during acylation to prevent isoindole ring degradation .
  • Catalyst screening : Test Pd(OAc)2/XPhos for Suzuki-Miyaura couplings to reduce aryl-aryl coupling byproducts .
  • Real-time monitoring : Use inline FTIR to track reaction progression and terminate at ~90% conversion .

Methodological Notes

  • Contradiction management : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. functional Ca2+ flux assays) .
  • Data reproducibility : Adhere to ICH Q2(R1) guidelines for analytical method validation (e.g., linearity, LOD/LOQ for HPLC purity checks) .

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